Cas no 824-55-5 (1-(chloromethyl)-2,4-dimethylbenzene)

1-(chloromethyl)-2,4-dimethylbenzene structure
824-55-5 structure
Product Name:1-(chloromethyl)-2,4-dimethylbenzene
Numero CAS:824-55-5
MF:C9H11Cl
MW:154.636641740799
MDL:MFCD00015556
CID:83106
PubChem ID:69989
Update Time:2025-10-17

1-(chloromethyl)-2,4-dimethylbenzene Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-(chloromethyl)-2,4-dimethylbenzene
    • 2,4-Dimethylbenzyl chloride
    • 4-(Chloromethyl)-m-xylene
    • 2,4-Dimethylbenzyl Chloride (contains 2,6-isomer)
    • 1-Chloromethyl-2,4-dimethylbenzene (contains 2,6-isomer)
    • Benzene, 1-(chloromethyl)-2,4-dimethyl-
    • 1-Chloromethyl-2,4-dimethylbenzene
    • 2,4-Dimethyl-1-(chloromethyl)benzene
    • 2,4-DIMETHYLBENZYLCHLORIDE
    • BETNPSBTDMBHCZ-UHFFFAOYSA-N
    • 1-(Chloromethyl)-2,4-DiMethyl-Benzene
    • NSC574
    • NSC4
    • 1-(chloromethyl)-2,4-dimethyl-benzen
    • TIMTEC-BB SBB005790
    • 2,4-Dimethylbenzyl chloride, GC 97%
    • 1-(Chloromethyl)-2,4-dimethylbenzene (ACI)
    • 1,3-Dimethyl-4-chloromethylbenzene
    • NSC 405479
    • NSC 574
    • MFCD00015556
    • NSC405479
    • AT34214
    • 1-chloromethyl-2,4-dimethyl-benzene
    • EN300-95820
    • DTXSID9061178
    • NSC-405479
    • J-640263
    • AI3-15519
    • 1,3-Dimethyl-4-(chloromethyl)benzene
    • AKOS000261865
    • CK2041
    • FT-0610174
    • AM84238
    • SCHEMBL96223
    • 824-55-5
    • 5-CHLOROBARBITURICACID
    • J-800270
    • NSC-574
    • NS00038202
    • EINECS 212-531-7
    • AS-77004
    • F0001-2112
    • D0288
    • DTXCID7048295
    • STL282723
    • DB-019991
    • MDL: MFCD00015556
    • Inchi: 1S/C9H11Cl/c1-7-3-4-9(6-10)8(2)5-7/h3-5H,6H2,1-2H3
    • Chiave InChI: BETNPSBTDMBHCZ-UHFFFAOYSA-N
    • Sorrisi: ClCC1C(C)=CC(C)=CC=1
    • BRN: 742366

Proprietà calcolate

  • Massa esatta: 154.05500
  • Massa monoisotopica: 154.054928
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 0
  • Conta atomi pesanti: 10
  • Conta legami ruotabili: 1
  • Complessità: 101
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: 3
  • Superficie polare topologica: 0

Proprietà sperimentali

  • Colore/forma: Non determinato
  • Densità: 1.06
  • Punto di fusione: -43.35°C (estimate)
  • Punto di ebollizione: 105°C/14mmHg(lit.)
  • Punto di infiammabilità: 96°C
  • Indice di rifrazione: 1.5375-1.5395
  • PSA: 0.00000
  • LogP: 3.04220
  • Solubilità: Non determinato

1-(chloromethyl)-2,4-dimethylbenzene Informazioni sulla sicurezza

1-(chloromethyl)-2,4-dimethylbenzene Dati doganali

  • CODICE SA:2903999090
  • Dati doganali:

    Codice doganale cinese:

    2903999090

    Panoramica:

    2903999090 Altri derivati alogenati aromatici. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:5,5% Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    2903999090 derivati alogenati di idrocarburi aromatici IVA:17,0% Aliquota di sconto fiscale:9,0% Condizioni di supervisione:nessuna tariffa MFN:5,5% Tariffa generale:30,0%

1-(chloromethyl)-2,4-dimethylbenzene Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
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1-(chloromethyl)-2,4-dimethylbenzene Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Benzene
Riferimento
Aromatic spiranes. XX. Syntheses of dimethylsubstituted 2-carboxymethyl-indan-1-ones and benzylchlorides as synthones for synthesis of di- to tetramethylsubstituted spirobiindandiones
Neudeck, H. K., Monatshefte fuer Chemie, 1996, 127(2), 185-200

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Oxalyl chloride ,  Tropone Solvents: Dichloromethane ;  rt; 5 min, rt
1.2 Solvents: Dichloromethane ;  rt; 25 min, rt
Riferimento
Aromatic Cation Activation: Nucleophilic Substitution of Alcohols and Carboxylic Acids
Nguyen, Thanh V.; et al, Organic Letters, 2014, 16(6), 1720-1723

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Catalysts: Acetic acid ,  Zinc chloride ,  Sulfuric acid ,  Polyethylene glycol Solvents: Toluene ;  8 h, 40 °C
Riferimento
An inexpensive and convenient procedure for chloromethylation of aromatic hydrocarbons by phase transfer catalysis in aqueous media
Hu, Yu Lin; et al, Journal of the Chilean Chemical Society, 2010, 55(1), 97-102

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Catalysts: 1-Propanaminium, N,N,N-triethyl-3-sulfo-, inner salt Solvents: Water ;  2 h, 60 °C
Riferimento
Chloromethylation of alkylbenes catalyzed by sulfonic ammonium
Shang, Jie; et al, Fenzi Cuihua, 2010, 24(4), 333-338

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; 0 °C → rt; overnight, rt
2.1 Reagents: Thionyl chloride Solvents: Dichloromethane ;  0 °C; 0 °C → rt; overnight, rt
Riferimento
One-pot synthesis of multisubstituted propenylbenzenes from benzyl chlorides through relay catalysis of palladium
Wang, Haiyu; et al, Organic & Biomolecular Chemistry, 2023, 21(29), 6034-6038

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Catalysts: 1-Ethyl-3-methylimidazolium hexafluorophosphate Solvents: Water ;  5 h, 70 °C
Riferimento
An experimental and theoretical study on imidazolium-based ionic liquid promoted chloromethylation of aromatic hydrocarbons
Wang, Yun; et al, Journal of the Chilean Chemical Society, 2013, 58(4), 2196-2199

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Catalysts: Hexadecyltrimethylammonium bromide Solvents: Water ;  2 h
1.2 Reagents: Hydrochloric acid ;  4 h, 80 °C; cooled
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Riferimento
Chloromethylation of Aromatic Compounds Catalyzed by Surfactant Micelles in Oil-Water Biphasic System
Liu, Qifa; et al, Catalysis Letters, 2009, 131(3-4), 485-493

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Iodogen Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ;  2 h, 81 °C
Riferimento
Improved Halogenation of Methyl Aromatics and Methyl Heteroaromatics: Unexpected Reactivity of Tetrahalogeno-diphenylglycolurils
Moretti, Florian; et al, Heteroatom Chemistry, 2016, 27(3), 173-183

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Chlorine dioxide Solvents: Water ;  1.75 h, rt
1.2 Reagents: Sodium thiosulfate
Riferimento
Chlorination and oxidation products formed from 1,2,4-trimethylbenzene in aqueous solution under the action of chlorine dioxide
Khasanova, Z. R.; et al, Russian Journal of Applied Chemistry, 2007, 80(7), 1105-1110

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Carbon tetrachloride Catalysts: Acetonitrile ,  Molybdenum hexacarbonyl ;  1 h, 170 °C
Riferimento
Synthesis of benzyl chlorides and diarylmethanes via coupled reactions of methylarenes with carbon tetrachloride in the presence of manganese- and molybdenum-containing catalysts
Khusnutdinov, R. I.; et al, Neftekhimiya, 2004, 44(4), 293-300

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  0 °C; 14 h, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
Ir-Catalyzed Asymmetric and Regioselective Hydrogenation of Cyclic Allylsilanes and Generation of Quaternary Stereocenters via the Hosomi-Sakurai Allylation
Rabten, Wangchuk; et al, Chemistry - A European Journal, 2018, 24(7), 1681-1685

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Catalysts: Poly(oxy-1,2-ethanediyl), α-[2-(1-methyl-1H-imidazolium-3-yl)ethyl]-ω-[2-(1-meth… Solvents: Methylcyclohexane ,  Water ;  rt; 8 h, 75 °C
Riferimento
An Efficient Procedure for Chloromethylation of Aromatic Hydrocarbons Catalyzed by PEG1000-Dicationic Ionic Liquids in Aqueous Media
Hu, Yu Lin; et al, ChemCatChem, 2010, 2(4), 392-396

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Iron chloride (FeCl3)
Riferimento
Arylmethyl isocyanates
Kozhushko, B. N.; et al, Zhurnal Organicheskoi Khimii, 1984, 20(4), 721-7

Metodo di produzione 14

Condizioni di reazione
Riferimento
Aromatic ketoethers. Condensation products of 4,4'-dihydroxybenzophenone with methylchloride compounds
Iovu, Mircea; et al, Revistade Chimie (Bucharest, 1981, 32(6), 548-55

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Catalysts: Scandium triflate Solvents: Water ;  5 h, 70 °C
Riferimento
Rare earth metal triflates as versatile catalysts for the chloromethylation of aromatic hydrocarbons
Kishida, Toru; et al, Green Chemistry, 2004, 6(1), 57-62

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Catalysts: Scandium triflate Solvents: Water ;  5 h, 70 °C
Riferimento
Rare-earth metal triflates. An environment conscious catalyst for the chloromethylation of aromatic hydrocarbons
Kishida, Toru; et al, Transactions of the Materials Research Society of Japan, 2004, 29(5), 2203-2206

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Zinc chloride ,  Hydrochloric acid Solvents: Water ;  3.5 h, rt
Riferimento
Synthesis and molecular structures of zirconium and hafnium complexes bearing dimethylsilandiyl-bis-2,4,6-trimethylindenyl and dimethylsilandiyl-bis-2-methyl-4,6-diisopropylindenyl ligands
Izmer, Vyacheslav V.; et al, Journal of Organometallic Chemistry, 2005, 690(4), 1067-1079

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Catalysts: Zinc chloride Solvents: Water ;  5 h, 70 °C
Riferimento
Strong Organic Acids as Efficient Catalysts for the Chloromethylation of m-Xylene: The Synthesis of 1,3-bis(Chloromethyl)-4,6-dimethylbenzene
Kishida, Tohru; et al, Industrial & Engineering Chemistry Research, 2009, 48(4), 1831-1839

1-(chloromethyl)-2,4-dimethylbenzene Raw materials

1-(chloromethyl)-2,4-dimethylbenzene Preparation Products

1-(chloromethyl)-2,4-dimethylbenzene Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:824-55-5)1-(chloromethyl)-2,4-dimethylbenzene
Numero d'ordine:A840348
Stato delle scorte:in Stock
Quantità:25g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 06:49
Prezzo ($):623.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:824-55-5)1-(chloromethyl)-2,4-dimethylbenzene
A840348
Purezza:99%
Quantità:25g
Prezzo ($):623.0
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